molecular formula C21H17BrO4 B1312586 3,5-Bis(benzyloxy)-4-bromobenzoic acid CAS No. 177956-45-5

3,5-Bis(benzyloxy)-4-bromobenzoic acid

Cat. No.: B1312586
CAS No.: 177956-45-5
M. Wt: 413.3 g/mol
InChI Key: JCAIWNXWTXXJAE-UHFFFAOYSA-N
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Description

3,5-Bis(benzyloxy)-4-bromobenzoic acid is an organic compound with the molecular formula C21H17BrO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by benzyloxy groups, and the hydrogen atom at position 4 is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid typically involves the bromination of 3,5-Bis(benzyloxy)benzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(benzyloxy)-4-bromobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiolate (KSR) for thiol substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiol derivatives, and alkoxy derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: The major product is 3,5-Bis(benzyloxy)benzoic acid.

Scientific Research Applications

3,5-Bis(benzyloxy)-4-bromobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(benzyloxy)-4-bromobenzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxy groups and bromine atom can interact with various molecular targets, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(benzyloxy)-4-bromobenzoic acid is unique due to the presence of both benzyloxy groups and a bromine atom, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

4-bromo-3,5-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO4/c22-20-18(25-13-15-7-3-1-4-8-15)11-17(21(23)24)12-19(20)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAIWNXWTXXJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2Br)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434390
Record name 3,5-Bis(benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177956-45-5
Record name 3,5-Bis(benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-bis-benzyloxy-4-bromo-benzoic acid benzyl ester (200a) (225 g, 0.45 mol) in THF (400 mL) and H2O (500 mL) was added NaOH (89.4 g, 2.24 mol) in one portion. The mixture was refluxed for 4 hr. TLC (EtOAc/petroleum ether=1/4) showed that the reaction was complete. Et2O (100 mL) was added to the mixture and the organic layer was separated. The aqueous layer was acidified with conc. HCl, and the resulting solid was filtered and dried in vacuo to give the title compound (150 g, 85% yield) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.48 (dd, 4 H), 7.39 (t, 4 H), 7.31 (m, 4 H), 5.27 (s, 4 H).
Quantity
225 g
Type
reactant
Reaction Step One
Name
Quantity
89.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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